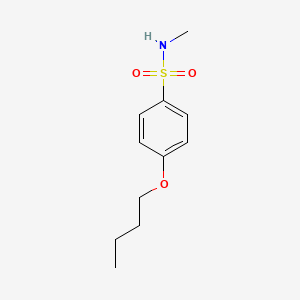
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as CCPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPN is a nitrile-based compound that contains a pyrrolidine-1-carbonyl group and a nitrophenyl group.
Mechanism of Action
The mechanism of action of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is not fully understood. However, studies have shown that (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to inhibit the growth of fungal cells by disrupting the cell membrane.
Biochemical and Physiological Effects
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibits the growth of cancer cells and fungal cells. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is its potential applications in various scientific fields. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is relatively easy to synthesize, making it readily available for lab experiments. However, one of the limitations of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile. One potential direction is the investigation of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile as a potential anticancer agent in vivo. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile could be further studied as a potential antifungal agent. Furthermore, the unique properties of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile could be further investigated for potential applications in materials science. Overall, the research on (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has shown promising results, and further investigation could lead to significant advancements in various scientific fields.
Synthesis Methods
The synthesis of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a multi-step process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with pyrrolidine-1-carbonyl chloride to form the intermediate compound, 3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)propenal. This intermediate compound is then treated with sodium cyanide to obtain the final product, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile.
Scientific Research Applications
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has shown potential applications in various scientific fields, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been studied as a potential antifungal agent due to its ability to inhibit the growth of fungal cells. In organic chemistry, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been used as a building block for the synthesis of various compounds. Furthermore, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been investigated for its potential application in materials science due to its unique properties.
properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-12-4-3-10(8-13(12)18(20)21)7-11(9-16)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLVTNOIWMWMHZ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2692744.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)
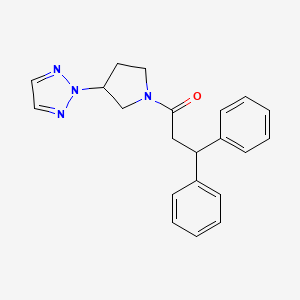
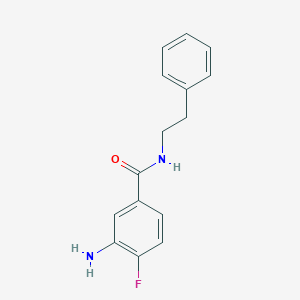
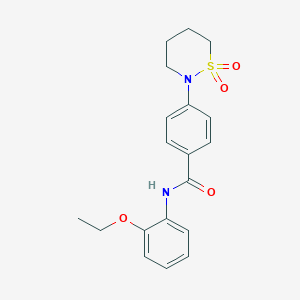
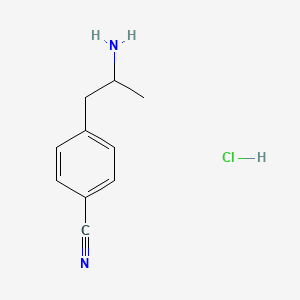
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)
![(2-Adamantanyloxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B2692759.png)
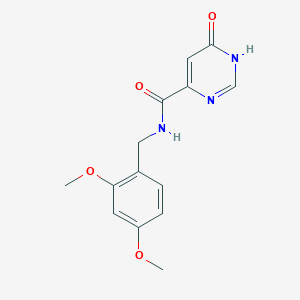
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)
![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)
